(s)-2-Aminohex-5-enoic acid
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Overview
Description
(S)-2-Aminohex-5-enoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) attached to the second carbon atom and a carboxylic acid group (-COOH) attached to the sixth carbon atom in a six-carbon chain with a double bond between the fifth and sixth carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Aminohex-5-enoic acid can be achieved through several methods. One common approach involves the use of starting materials such as hex-5-enoic acid and appropriate reagents to introduce the amino group at the second carbon position. The reaction typically involves the following steps:
Protection of the Carboxylic Acid Group: The carboxylic acid group is protected using a suitable protecting group to prevent unwanted reactions.
Introduction of the Amino Group: The amino group is introduced at the second carbon position using reagents such as ammonia or amines under specific reaction conditions.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Aminohex-5-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated amino acids.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of saturated amino acids.
Substitution: Formation of substituted amino acids with various functional groups.
Scientific Research Applications
(S)-2-Aminohex-5-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Aminohex-5-enoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The double bond in the carbon chain can participate in conjugation and electron delocalization, affecting the compound’s reactivity and interactions.
Comparison with Similar Compounds
(S)-2-Aminohex-5-enoic acid can be compared with other similar amino acids, such as:
2-Aminobutyric acid: Lacks the double bond in the carbon chain.
2-Aminopentanoic acid: Has a shorter carbon chain.
2-Aminohept-5-enoic acid: Has a longer carbon chain.
The presence of the double bond and the specific position of the amino group in this compound make it unique and influence its chemical properties and reactivity.
Properties
IUPAC Name |
(2S)-2-aminohex-5-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-2-3-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSWHDAHNWWMEG-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC[C@@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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